molecular formula C11H10N2O2 B8266378 1-(benzyloxy)-1H-pyrazole-5-carbaldehyde

1-(benzyloxy)-1H-pyrazole-5-carbaldehyde

Cat. No.: B8266378
M. Wt: 202.21 g/mol
InChI Key: FZTCOCOIYQPMRJ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-1H-pyrazole-5-carbaldehyde is an organic compound featuring a pyrazole ring substituted with a benzyloxy group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-1H-pyrazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1H-pyrazole-5-carbaldehyde with benzyl alcohol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often using a base such as potassium carbonate to facilitate the formation of the benzyloxy group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products:

    Oxidation: 1-(Benzyloxy)-1H-pyrazole-5-carboxylic acid.

    Reduction: 1-(Benzyloxy)-1H-pyrazole-5-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

  • 1-(Benzyloxy)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
  • 1-(Benzyloxy)-1H-pyrazole-4-carboxamide
  • 1-(Benzyloxy)-1H-pyrazole-3-carboxylic acid

Uniqueness: 1-(Benzyloxy)-1H-pyrazole-5-carbaldehyde is unique due to the specific positioning of the benzyloxy and aldehyde groups on the pyrazole ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-phenylmethoxypyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-8-11-6-7-12-13(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTCOCOIYQPMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON2C(=CC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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